molecular formula C20H34N2O2 B5142715 1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine

1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine

Cat. No.: B5142715
M. Wt: 334.5 g/mol
InChI Key: MCQWULUUZLSDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 2,6-di(propan-2-yl)phenoxy group

Properties

IUPAC Name

1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-16(2)18-6-5-7-19(17(3)4)20(18)24-15-14-23-13-12-22-10-8-21-9-11-22/h5-7,16-17,21H,8-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQWULUUZLSDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCCOCCN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine typically involves the reaction of 2,6-di(propan-2-yl)phenol with ethylene oxide to form 2-[2,6-di(propan-2-yl)phenoxy]ethanol. This intermediate is then reacted with piperazine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine is unique due to the combination of the piperazine ring and the 2,6-di(propan-2-yl)phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

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